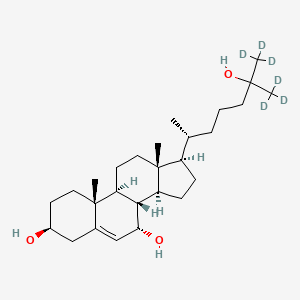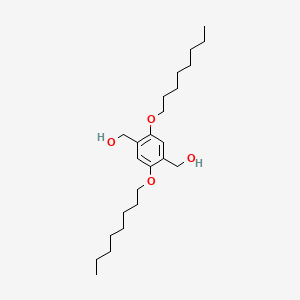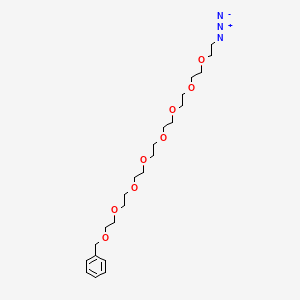
Randialic acid B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Randialic acid B is a triterpenoid compound known for its role as a formyl peptide receptor 1 (FPR1) antagonist. It is derived from the bark of the plant Randia spinosa and has been studied for its potential therapeutic effects, particularly in the treatment of psoriasis-like inflammation .
准备方法
Synthetic Routes and Reaction Conditions
Randialic acid B can be isolated from the stem bark of Randia spinosa through multiphase solvent extraction. The crystallization of this compound is confirmed by its melting point of 256°C . The compound is typically prepared in a laboratory setting using standard organic synthesis techniques, including solvent extraction and chromatographic purification .
Industrial Production Methods
the extraction from natural sources and subsequent purification using high-performance liquid chromatography (HPLC) are common practices .
化学反应分析
Types of Reactions
Randialic acid B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
科学研究应用
Randialic acid B has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Medicine: Studied for its potential therapeutic effects in treating psoriasis-like inflammation and other inflammatory conditions
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.
作用机制
Randialic acid B exerts its effects by acting as a competitive antagonist for the formyl peptide receptor 1 (FPR1). It inhibits the binding of N-formyl peptides to FPR1 in human neutrophils, leading to a reduction in reactive oxygen species production, elastase release, and CD11b expression . The downstream signaling pathways, including calcium mobilization and activation of Akt and MAPKs, are also competitively inhibited .
相似化合物的比较
Similar Compounds
Tomentosolic acid: Another triterpenoid compound that also acts as an FPR1 antagonist.
N-Formyl-Met-Leu-Phe: A formyl peptide receptor agonist used for comparison in studies.
WKYMVM acetate: An effective N-formyl peptide receptor agonist.
Uniqueness
Randialic acid B is unique due to its specific antagonistic action on FPR1, which makes it a valuable compound for studying inflammatory responses and developing anti-inflammatory therapies .
属性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21+,22-,23+,27+,28-,29-,30+/m1/s1 |
InChI 键 |
GPQBTLJRTQXVOM-UORVSENQSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)


![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)




![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)




![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
